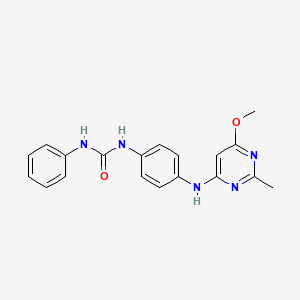

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-20-17(12-18(21-13)26-2)22-15-8-10-16(11-9-15)24-19(25)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,22)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMXSAVLJCMOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This intermediate is then subjected to further reactions to introduce the methoxy and amino groups, followed by coupling with a phenylurea derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro groups in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, typically involving solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Core | Contains methoxy and methyl substitutions |

| Amino Group | Facilitates interaction with biological targets |

| Phenylurea Moiety | Enhances potential for enzyme inhibition |

Chemistry

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to produce aldehydes or acids.

- Reduction : Potential reduction of nitro groups to amines.

- Substitution Reactions : Chloro groups in the pyrimidine ring can be replaced with nucleophiles like amines or thiols.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly in targeting kinases involved in cell signaling pathways. Its mechanism of action typically involves binding to the active sites of these enzymes, leading to the inhibition of their activity. This property is crucial in cancer research, where dysregulated kinase activity is often implicated.

Case Study: Enzyme Inhibition

In studies focusing on cancer cell lines, this compound exhibited significant cytotoxic effects. For instance, it demonstrated IC50 values in the low micromolar range against various cancer types, indicating its potential as a therapeutic agent.

Medicine

The compound's anticancer properties have been a focal point of research. It has shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells. Additionally, its structural characteristics allow for modifications that could enhance its efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to disruption of cell signaling pathways and induction of apoptosis in cancer cells . The methoxy and amino groups play a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : The target compound likely shares synthetic parallels with and , where DMF and potassium carbonate facilitate nucleophilic aromatic substitution or coupling reactions. For example, 4a and 4b were synthesized via phthalazine-aryl ether formation under similar conditions .

- Substituent Impact : The 6-methoxy-2-methylpyrimidine group distinguishes the target compound from analogs like 4a (phthalazine) and forchlorfenuron (pyridine). These substitutions may enhance solubility or kinase binding compared to bulkier phthalazine or electron-withdrawing chloro groups .

Key Observations :

- Kinase Inhibition : The target compound’s pyrimidine scaffold resembles HCK inhibitors (e.g., ), where the urea group hydrogen-bonds with kinase hinge regions. The 6-methoxy group may mimic ATP’s ribose moiety, enhancing binding .

- Thiourea vs. Urea : shows thiourea derivatives (e.g., 4b) exhibit stronger VEGFR-2 inhibition than urea analogs, likely due to improved hydrogen-bonding or lipophilicity .

- Alkoxy Chain Effects : In , longer alkoxy chains (e.g., hexadecyloxy) increased cytotoxicity, suggesting enhanced membrane permeability .

Structure-Activity Relationship (SAR) Analysis

Pyrimidine vs. Heterocyclic Cores: Pyrimidine (target compound) and pyrrolo-pyrimidine () cores show high kinase affinity due to planar geometry and hydrogen-bonding capacity. Phthalazine () and quinazolinone () derivatives exhibit lower potency, possibly due to steric hindrance or reduced solubility.

Substituent Effects: 6-Methoxy Group: Enhances solubility and mimics ATP’s ribose, as seen in HCK inhibitors . 2-Methyl Group: May improve hydrophobic interactions in kinase ATP pockets. Thiourea vs.

Linker Modifications :

- Aryl ether linkers (e.g., ) introduce rigidity, while alkoxy chains () enhance lipophilicity and cell penetration.

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage, which is critical for its biological activity. The presence of a methoxy-substituted pyrimidine moiety contributes to its pharmacological profile. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 324.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The primary mechanism through which this compound exerts its effects involves the inhibition of specific enzymes or receptors. It has shown promising results as an inhibitor of various kinases and enzymes involved in inflammatory processes.

Enzyme Inhibition

Research indicates that the compound may inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a significant role in cancer and neurodegenerative diseases. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, affecting gene expression and cellular functions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the pyrimidine ring or the phenyl groups can significantly alter potency and selectivity against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Methoxy group on pyrimidine | Enhances solubility and bioavailability |

| Substitution on phenyl ring | Affects binding affinity to target enzymes |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Activity

- Anticancer Potential

- Neuroprotective Effects

Q & A

Q. What are the optimal synthetic routes for 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 6-methoxy-2-methylpyrimidin-4-amine with 4-isocyanatophenyl intermediates under mild, anhydrous conditions. A metal-free approach (similar to fluorinated pyrimidine syntheses) using β-keto esters or carbodiimide-mediated coupling can achieve yields of 60–75% . Key factors include:

- Temperature control : Reactions performed at 0–5°C minimize side-product formation.

- Solvent selection : Dichloromethane or THF enhances solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

Methodological Answer: Combine <sup>1</sup>H/<sup>13</sup>C NMR and HRMS for unambiguous verification:

- NMR : Look for distinct signals:

- Pyrimidine ring protons: δ 6.8–7.2 ppm (C4-H, coupling with adjacent NH).

- Methoxy group: δ 3.8–3.9 ppm (singlet, integration for 3H).

- Urea NH protons: δ 8.5–9.0 ppm (broad, exchange with D2O) .

- HRMS : Exact mass calculation for C19H19N5O2 (M+H<sup>+</sup>) should match theoretical m/z (e.g., 366.1564).

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer: Prioritize kinase inhibition or receptor-binding assays due to structural similarities to pyrimidine-based bioactive molecules :

- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA.

- Cytotoxicity : MTT assay in cancer cell lines (IC50 determination).

- Solubility : Pre-screen in PBS/DMSO mixtures to optimize dosing for in vitro studies.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities for target proteins?

Methodological Answer: Employ molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina):

- Docking : Compare binding poses of the compound’s urea moiety with active-site residues (e.g., hydrogen bonding with Asp831 in EGFR).

- Free-energy calculations : Use MM-GBSA to quantify binding energy discrepancies caused by methoxy group orientation .

- Validation : Cross-reference with experimental IC50 data from kinase assays to refine force field parameters.

Q. What strategies mitigate low bioavailability observed in preclinical studies?

Methodological Answer: Optimize physicochemical properties via prodrug design or formulation engineering :

- Prodrugs : Introduce hydrolyzable esters at the methoxy group to enhance lipophilicity (logP improvement by 1.5–2 units) .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2) for sustained release.

- Permeability assays : Use Caco-2 monolayers to assess intestinal absorption; apply P-gp inhibitors if efflux is observed.

Q. How can reaction intermediates be stabilized during scale-up synthesis to prevent degradation?

Methodological Answer: Apply design of experiments (DoE) and in situ monitoring :

- DoE : Use factorial designs to test variables (e.g., pH, temperature, stirring rate) on intermediate stability .

- PAT tools : Implement Raman spectroscopy for real-time tracking of urea bond formation.

- Additives : Include radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress oxidative degradation.

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact dissolution kinetics?

Methodological Answer: Combine PXRD , DSC , and dissolution testing :

- PXRD : Identify distinct diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.1°).

- DSC : Monitor endothermic peaks (melting points vary by 5–10°C between polymorphs).

- Dissolution : Use USP Apparatus II (900 mL, pH 6.8 buffer) to correlate polymorph stability with release profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational ADMET predictions and experimental pharmacokinetic data?

Methodological Answer: Reconcile conflicts via multi-parametric optimization :

- Metabolite ID : Use LC-MS/MS to identify unexpected Phase I/II metabolites (e.g., demethylation at the methoxy group).

- CYP inhibition : Test against CYP3A4/2D6 isoforms to explain clearance mismatches.

- Adjust QSAR models : Incorporate experimental logD7.4 and plasma protein binding (%) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.